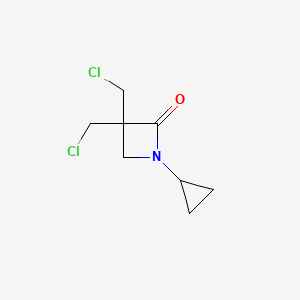

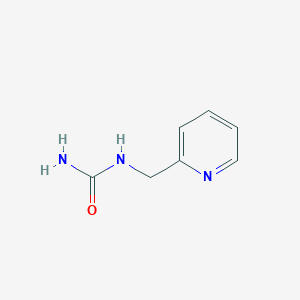

N-(pyridin-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(pyridin-2-ylmethyl)urea is a chemical compound with the molecular formula C7H9N3O . It is a derivative of urea, where one of the hydrogen atoms is replaced by a pyridin-2-ylmethyl group .

Synthesis Analysis

The synthesis of N-(pyridin-2-ylmethyl)urea and its derivatives has been reported in several studies . A common method involves a metal- and column-free one-pot ammonolysis using a wide range of aryl and alkyl amines . This reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms .Molecular Structure Analysis

The molecular structure of N-(pyridin-2-ylmethyl)urea can be analyzed using various techniques . The InChI string for this compound is InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11) .Chemical Reactions Analysis

The chemical reactions involving N-(pyridin-2-ylmethyl)urea have been studied in the context of its synthesis . The reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(pyridin-2-ylmethyl)urea can be obtained from databases like PubChem . It has a molecular weight of 151.17 g/mol and a topological polar surface area of 68 Ų .Scientific Research Applications

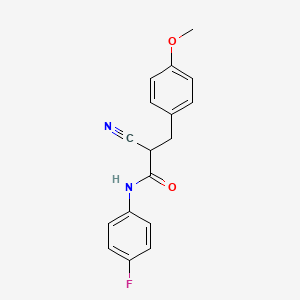

Anticancer Activity

“N-(pyridin-2-ylmethyl)urea” derivatives have been studied for their potential anticancer activity . A study reported the design and synthesis of a new series of N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which were evaluated for their antiproliferative activities against four different cancer cell lines: A549, MCF7, HCT116, PC3, and human liver normal cell line HL7702 . The results showed that seven compounds with 1-methylpiperidin-4-yl groups had excellent activities against all four cancer cell lines .

Synthesis of Unsymmetrical Ureas

“N-(pyridin-2-ylmethyl)urea” can be synthesized from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement . This method avoids the direct use of isocyanates or eliminates the use of toxic phosgene for the in situ generation of isocyanates .

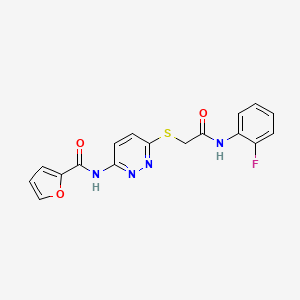

Antimicrobial Activity

Pyrimidine derivatives, which can be synthesized using “N-(pyridin-2-ylmethyl)urea”, are known for their antimicrobial properties .

Antiviral Activity

Pyrimidine derivatives, which can be synthesized using “N-(pyridin-2-ylmethyl)urea”, are also known for their antiviral properties .

Antifibrotic Activity

Pyrimidine derivatives, which can be synthesized using “N-(pyridin-2-ylmethyl)urea”, are known for their antifibrotic properties . The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists .

Drug Discovery

“N-(pyridin-2-ylmethyl)urea” and its derivatives are being explored in the field of drug discovery. The development of cancer treatments requires continuous exploration and improvement, in which the discovery of new drugs for the treatment of cancer is still an important pathway .

Future Directions

The future directions for research on N-(pyridin-2-ylmethyl)urea could involve further exploration of its synthesis, properties, and potential applications . For instance, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name |

pyridin-2-ylmethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQLROVGGYZQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-difluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2587620.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2587625.png)

![Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587627.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2587628.png)

![3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587630.png)

![2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B2587637.png)